Product packaging for Dicamba 1-azidopropane(Cat. No.:)

Dicamba 1-azidopropane

Cat. No.: B12366602
M. Wt: 304.13 g/mol
InChI Key: XUERTRCRALFPSD-UHFFFAOYSA-N
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Description

Historical Context of Dicamba (B1670444) as a Synthetic Auxin Herbicide

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide that has been a significant tool in weed management for decades. iastate.eduawsjournal.org Its journey began with the discovery of its growth-regulating properties in 1942, which emerged from the broader research into synthetic auxins in the 1940s that also yielded the phenoxy herbicide 2,4-D. iastate.eduwikipedia.org First described in 1958, Dicamba was registered for use in the United States in 1962 and has since been utilized in over 100 countries. iastate.eduiastate.edufao.org

Dicamba belongs to the benzoic acid family of herbicides and is classified as a Group 4 herbicide (WSSA) or a Group O herbicide (HRAC). iastate.eduucanr.edu These herbicides are known as synthetic auxins because they mimic the action of the natural plant hormone indole-3-acetic acid (IAA). cornell.edumdpi.com Plants can tightly control the levels of their natural auxins, but they are unable to regulate the presence of synthetic auxins like dicamba. iastate.edu At herbicidal concentrations, dicamba is absorbed by the leaves, stems, and roots and translocates throughout the plant. bayer.camda.state.mn.us This leads to an overload of auxin signaling, causing a cascade of disruptive effects including uncontrolled and abnormal cell growth, epinastic bending (twisting and cupping of leaves and stems), disruption of transport systems, and interference with nucleic acid metabolism. iastate.eduucanr.educornell.edu Ultimately, these processes lead to senescence and the death of susceptible broadleaf plants, while grasses are generally more tolerant. wikipedia.orgfao.org

The use of dicamba has evolved over time, with the development of different salt formulations to improve its properties. iastate.edubayer.ca More recently, its importance has surged with the introduction of dicamba-tolerant genetically modified crops, which allow for post-emergence application to control a wide spectrum of broadleaf weeds, including those that have developed resistance to other herbicides. wikipedia.orglmu.edu

Chemical Family Active Ingredient Example Common Tradename Example
Benzoic acids dicamba, chlorambenBanvel, Clarity, Engenia, Xtendimax
Phenoxy-carboxylic acids 2,4-D, 2,4-DB, MCPAWeedone, Butyrac
Pyridine carboxylic acids triclopyr, clopyralid, picloramGarlon, Stinger, Tordon
Quinoline carboxylic acids quinclorac, quinmeracFacet, Paramount
Aryl-picolinates halauxifen-methylArylex
This table presents various chemical families classified as synthetic auxin (Group 4) herbicides. iastate.edumdpi.com

Role of Azido-Functionalization in Chemical Biology and Agrochemistry

The introduction of an azide (B81097) (-N₃) group into a molecule, known as azido-functionalization, is a powerful strategy in chemical biology and related fields. researchgate.net The azide group is small, stable, and generally does not interfere with the biological activity of the parent molecule. acs.org Crucially, it serves as a "bioorthogonal" chemical handle, meaning it can undergo specific chemical reactions within a complex biological environment without cross-reacting with native biological molecules. acs.orgresearchgate.net This property makes azido-functionalized molecules invaluable as chemical probes.

Two primary applications of the azide group in a research context are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide and an alkyne to form a stable triazole ring. organic-chemistry.orgnih.govresearchgate.net In the context of agrochemistry, a herbicide functionalized with an azide (like Dicamba 1-azidopropane) can be introduced into a biological system. If its binding partner (e.g., a receptor protein) can be labeled with an alkyne, or if an alkyne-tagged reporter molecule is used, the click reaction can be employed to covalently link them. This is widely used for identifying targets, visualizing molecules, and creating new bioconjugates. nih.govnih.gov The reaction is highly reliable, high-yielding, and can be performed in aqueous conditions, making it suitable for biological systems. organic-chemistry.orgacs.org

Photoaffinity Labeling: Aryl azides can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including the amino acid residues of a protein's binding pocket. researchgate.netpnas.org An azido-functionalized herbicide can be used as a photoaffinity label to permanently tag its target protein. acs.orgbioone.org After UV irradiation, the herbicide becomes irreversibly attached to its receptor, allowing researchers to isolate and identify the protein using techniques like mass spectrometry. researchgate.netnih.gov This method was famously used to identify the protein target of the herbicide atrazine (B1667683) in chloroplasts. researchgate.netpnas.orgnih.gov

Application Description Key Features
Click Chemistry (CuAAC) A highly efficient reaction between an azide and an alkyne to form a stable triazole linkage.Bioorthogonal, high yield, stereospecific, works in aqueous conditions. organic-chemistry.orgresearchgate.net
Photoaffinity Labeling (PAL) UV light activation of an azide group to form a reactive nitrene that covalently binds to nearby molecules.Forms a permanent covalent bond, allows for identification of direct binding partners. researchgate.netbioone.org
This table summarizes the main applications of the azide functional group in chemical biology research.

Rationale for Investigating Dicamba 1-azidopropane (B1337692) Analogs for Research Purposes

While synthetic auxin herbicides like dicamba have been used for over 70 years, their precise molecular mechanisms of action are still not fully understood. mdpi.com The primary mode of action involves the auxin signaling pathway, but the specific proteins that dicamba directly binds to and how these interactions lead to herbicidal effects are areas of active research. nih.govscielo.br Identifying the specific protein targets of herbicides is a critical step in understanding their function, predicting potential resistance mechanisms, and designing new, more effective compounds. nih.govfrontiersin.org

This is the scientific rationale for creating and investigating a compound like this compound. It is designed as a chemical probe to dissect the molecular interactions of dicamba within a plant. bioone.org The "1-azidopropane" component suggests that a three-carbon chain with a terminal azide group has been attached to the dicamba molecule. This linker arm is intended to position the azide group away from the core dicamba structure, minimizing interference with its binding to its target protein while making the azide available for subsequent reactions.

The investigation of this compound would likely follow a chemical proteomics or activity-based protein profiling (ABPP) approach. nih.govfrontiersin.org The research objectives for using such a probe would include:

Target Identification: By using this compound as a photoaffinity label, researchers could covalently cross-link it to its direct binding partners (i.e., receptor proteins) in plant extracts. researchgate.netacs.org Subsequent purification and analysis by mass spectrometry would reveal the identity of these proteins.

Target Validation: Once potential targets are identified, the azido (B1232118) group on the probe could be used in click chemistry reactions to attach fluorescent tags or biotin. nih.gov This would allow for visualization of the herbicide's location within cells or for affinity-purification studies to confirm the interaction.

Probing Resistance Mechanisms: In weed populations that have developed resistance to dicamba, comparing how this compound interacts with proteins from susceptible versus resistant plants could pinpoint mutations in the target protein that confer resistance. nih.gov

Dissecting the Auxin Signaling Pathway: Plants have multiple types of auxin receptors (e.g., TIR1/AFB family proteins), and different synthetic auxins can interact with them differently. bioone.org Probes like this compound could help elucidate which specific receptor proteins dicamba preferentially binds to, providing a more detailed map of its role in the complex auxin signaling network. scielo.brbioone.org

In essence, this compound is not intended for agricultural use as a herbicide itself, but rather as a sophisticated molecular tool for fundamental research to unlock the long-standing questions surrounding how synthetic auxin herbicides work at the molecular level. nih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11Cl2N3O3 B12366602 Dicamba 1-azidopropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11Cl2N3O3

Molecular Weight

304.13 g/mol

IUPAC Name

3-(3-azidopropyl)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C11H11Cl2N3O3/c1-19-10-7(12)5-6(3-2-4-15-16-14)9(13)8(10)11(17)18/h5H,2-4H2,1H3,(H,17,18)

InChI Key

XUERTRCRALFPSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)CCCN=[N+]=[N-])Cl

Origin of Product

United States

Synthetic Methodologies for Azido Dicamba Derivatives

Strategies for Introducing the Azido (B1232118) Group onto Dicamba (B1670444) Scaffolds

The introduction of an azido group onto an aromatic scaffold like dicamba can be achieved through various synthetic routes. These strategies generally involve either the direct conversion of a pre-existing functional group on the aromatic ring or a multi-step sequence involving the formation of a more reactive intermediate.

Direct Azidation Approaches to Benzoic Acid Derivatives

Direct C-H azidation of benzoic acids represents an efficient and atom-economical approach to introduce an azide (B81097) functionality. While direct azidation of the dicamba aromatic ring to form a C-N3 bond is a challenging transformation, methods for the azidation of benzoic acids at other positions have been developed. For instance, Ir-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been shown to be effective, though this typically leads to aminated products rather than aryl azides. ibs.re.kr The direct conversion of a carboxylic acid to an acyl azide can be achieved using reagents like trimethylsilyl (B98337) azide (TMSN3), which can then potentially undergo Curtius rearrangement to yield an amine, but this does not directly form an aryl azide. arkat-usa.org

A more plausible direct approach for modifying dicamba would be the azidation of a derivative where a suitable leaving group is present on the aromatic ring. However, the existing chloro substituents on dicamba are generally unreactive towards nucleophilic aromatic substitution.

Multi-step Synthesis via Halogenated or Aminated Precursors

A more common and versatile strategy for the synthesis of aryl azides involves a multi-step sequence starting from either a halogenated or an aminated precursor.

Via Halogenated Precursors:

The synthesis of aryl azides from aryl halides is a well-established method, typically proceeding via a nucleophilic aromatic substitution (SNAr) reaction with an azide salt, such as sodium azide. uni-muenchen.denih.gov For this to be applicable to a dicamba derivative, a more reactive halogen, such as iodine or bromine, would ideally be installed at the desired position. A general representation of this approach is shown below:

Starting MaterialReagentSolventConditionsProduct
Aryl Halide (Ar-X)Sodium Azide (NaN3)DMF, DMSOElevated TemperatureAryl Azide (Ar-N3)

This method's success is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups enhance the rate of SNAr reactions. uni-muenchen.de

Via Aminated Precursors:

The diazotization of an aromatic amine followed by treatment with sodium azide is a classic and widely used method for the preparation of aryl azides. uni-muenchen.de This sequence involves the conversion of an amino group to a diazonium salt, which is then displaced by the azide ion.

The general reaction scheme is as follows:

Diazotization: Ar-NH2 + NaNO2, HCl → [Ar-N2]+Cl-

Azidation: [Ar-N2]+Cl- + NaN3 → Ar-N3 + N2 + NaCl

This method is often high-yielding and can be applied to a wide range of aromatic amines. uni-muenchen.de To apply this to dicamba, a synthetic route to an aminated dicamba precursor would first need to be developed.

Regioselective and Stereoselective Synthesis of Azidopropane Moiety

The synthesis of the 1-azidopropane (B1337692) side chain and its attachment to the dicamba scaffold is a key challenge. The regioselectivity of this process is crucial to ensure the formation of the desired isomer.

One potential strategy involves the alkylation of a functionalized dicamba derivative with a 1,3-dihalopropane, followed by nucleophilic substitution with sodium azide. For example, a hydroxy-dicamba derivative could be O-alkylated with 1-bromo-3-chloropropane, and the resulting terminal halide could then be converted to the azide.

For the stereoselective synthesis of an azidopropane moiety, particularly if chirality were to be introduced at the propane (B168953) chain, methods starting from chiral building blocks such as (S)-3-azidopropane-1,2-diol could be employed. mdpi-res.com However, for the synthesis of Dicamba 1-azidopropane where the propane chain is attached to a heteroatom and lacks a stereocenter, stereoselectivity is not a primary concern.

Functional Group Compatibility and Protecting Group Strategies in Azido-Dicamba Synthesis

The synthesis of this compound must account for the reactivity of the functional groups present on the dicamba molecule: the carboxylic acid, the methoxy (B1213986) group, and the chloro substituents.

The carboxylic acid group is acidic and can interfere with reactions involving strong bases. It can also be a site for unwanted side reactions. Therefore, it is often necessary to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), to prevent these issues. uark.edutotal-synthesis.com The ester can be introduced by Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid) and can be removed at the end of the synthetic sequence by hydrolysis under basic or acidic conditions. uark.edu

The methoxy group and the chloro substituents on the aromatic ring are generally stable under many reaction conditions used for azidation and alkylation. However, harsh conditions could potentially lead to demethylation of the methoxy group.

Common Protecting Groups for Carboxylic Acids:

Protecting GroupIntroduction ReagentDeprotection Condition
Methyl EsterMethanol, H2SO4NaOH, H2O/MeOH
Benzyl EsterBenzyl bromide, BaseH2, Pd/C
tert-Butyl EsterIsobutylene, H2SO4Trifluoroacetic acid

The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. jocpr.comorganic-chemistry.orghighfine.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses. jocpr.com

Green Chemistry Approaches in Azido-Dicamba Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.net In the context of azido-dicamba synthesis, several green chemistry principles can be applied.

The use of safer solvents is a key aspect. Water, or aqueous solvent systems, are being increasingly explored for organic reactions, including the synthesis of azides. tandfonline.combohrium.com For instance, the synthesis of N,N-dibenzylprop-2-yn-1-amine, a precursor for click chemistry, has been successfully carried out in water. bohrium.com

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a prime example of a green reaction due to its high efficiency, mild conditions, and simple workup. researchgate.nettandfonline.com While not directly applicable to the synthesis of the azidopropane chain itself, it highlights the trend towards catalytic solutions.

Furthermore, one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can reduce solvent usage and waste generation. rsc.orgrsc.org A transition metal-free, one-pot conversion of substituted benzoic acids to anilines using tosyl azide has been reported, showcasing a greener alternative to traditional methods. rsc.orgrsc.org

The development of synthetic routes for this compound would benefit from the incorporation of these green chemistry principles to create a more sustainable and efficient process.

Molecular and Cellular Mechanisms of Action of Dicamba 1 Azidopropane Analogs

Interactions with Plant Auxin Signaling Pathways

The interaction of synthetic auxins with the plant's natural hormone signaling is a cornerstone of their herbicidal activity. The primary pathway involves the TIR1/AFB family of auxin receptors.

Auxin Receptor Binding Studies (e.g., TIR1/AFB pathway)

Dicamba (B1670444) is known to bind to the TIR1/AFB co-receptor complex, initiating a cascade of events that leads to the degradation of Aux/IAA transcriptional repressors. This binding is often described as acting like a "molecular glue." Different members of the TIR1/AFB family exhibit varying affinities for different synthetic auxins. For instance, in Arabidopsis, mutations in TIR1 and AFB5 have been shown to confer resistance to dicamba.

However, specific binding affinity studies for Dicamba 1-azidopropane (B1337692) with any of the TIR1/AFB receptors have not been reported. It is plausible that the addition of the 1-azidopropane group could sterically hinder or otherwise alter the binding of the molecule within the receptor pocket, potentially affecting its efficacy as an auxin mimic. Quantitative structure-activity relationship (qSAR) assays, which have been used to evaluate the binding of various auxin herbicides to TIR1, AFB2, and AFB5, would be required to determine the precise binding kinetics of this analog.

Modulation of Auxin Response Factor (ARF) Activity

The degradation of Aux/IAA repressors, triggered by auxin binding to the TIR1/AFB complex, releases Auxin Response Factors (ARFs). These transcription factors then regulate the expression of a multitude of auxin-responsive genes, leading to the physiological effects associated with auxin action. The overexpression of these genes, including those involved in ethylene (B1197577) and abscisic acid (ABA) biosynthesis, ultimately results in uncontrolled growth and plant death.

There is currently no direct evidence to describe how Dicamba 1-azidopropane modulates ARF activity. Any such modulation would be downstream of its binding to the TIR1/AFB complex. Without data on receptor binding, its effect on ARF-mediated gene expression remains unknown.

Cellular Effects on Plant Growth and Development Phenotypes

Dicamba application on susceptible plants leads to a range of characteristic phenotypes indicative of auxin overdose. These include epinastic responses (downward curling of leaves), stem twisting, and abnormal, uncontrolled growth that ultimately proves lethal. These symptoms are the macroscopic manifestation of the underlying cellular and molecular disruptions.

The specific phenotypic effects of this compound on plant growth and development have not been documented. It is unknown whether it would produce the classic symptoms of a synthetic auxin herbicide or if the modification to its structure would lead to a different or attenuated physiological response.

Covalent Probe Applications in Plant Chemical Biology via Azide (B81097) Reactivity

The azide functional group is a versatile chemical handle used in bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This allows for the specific labeling of molecules of interest in complex biological systems.

Target Identification and Proteomic Profiling via Click Chemistry

An azide-functionalized molecule like this compound could theoretically be used as a chemical probe to identify its protein targets within a plant cell. The general workflow involves treating cells or protein lysates with the probe, which then covalently binds to its targets. Following this, a reporter molecule containing an alkyne group (e.g., a fluorescent dye or biotin) is "clicked" onto the azide group of the probe. This allows for the visualization or enrichment of the probe-bound proteins, which can then be identified using mass spectrometry-based proteomic techniques. This activity-based protein profiling (ABPP) approach is a powerful tool for functional proteomics.

Despite this theoretical potential, there are no published studies that utilize this compound for target identification or proteomic profiling in plants via click chemistry.

Visualization and Localization of Binding Sites within Plant Cells

Following the same click chemistry principles, if a fluorescent reporter is attached to the azide group of this compound after it has been introduced to plant cells, it could potentially be used to visualize the subcellular localization of its binding sites. This would provide valuable information on where the compound accumulates and interacts within the cell.

However, no research has been published demonstrating the use of this compound for the visualization and localization of its binding sites in plant cells.

Exploration of Bioorthogonal Ligation for In Vivo Studies

Bioorthogonal ligation refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. reading.ac.uknih.gov These reactions typically involve pairs of mutually reactive functional groups that are abiotic, meaning they are not naturally found in biological systems. nih.gov The azide group (–N₃) is a cornerstone of bioorthogonal chemistry due to its small size, stability, and unique reactivity. nih.gov A compound like this compound, which features an azide group attached to the core dicamba structure, is therefore a prime candidate for such applications. csic.es

While this compound (referred to as hapten DCn in some literature) has been synthesized for the purpose of generating specific monoclonal antibodies for use in immunoassays, its chemical structure inherently equips it for bioorthogonal studies. medchemexpress.comcsic.es The terminal azide provides a chemical handle for "clicking" with a complementary probe, enabling researchers to visualize or isolate the molecule and its binding partners in situ.

The primary bioorthogonal reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole ring. nobelprize.org It is widely used for labeling biomolecules in vitro and in cell extracts. However, the potential toxicity of the copper catalyst can be a concern for in vivo studies in living organisms. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne, which reacts spontaneously with an azide. nobelprize.org This reaction has proven to be robust and non-toxic, making it well-suited for imaging and tracking molecules in living animals. nobelprize.org

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. nih.gov It was one of the first bioorthogonal reactions to be widely used in living systems and is noted for its high selectivity, though its reaction kinetics can be slower compared to click chemistry variants. nih.govnih.gov

The exploration of bioorthogonal ligation for in vivo studies using a probe like this compound would allow researchers to investigate its mechanisms of action with high precision. For example, by attaching a fluorescent dye or an affinity tag (like biotin) to a complementary alkyne probe, researchers could:

Visualize Translocation: Track the movement and accumulation of the dicamba analog within plant tissues in real-time.

Identify Protein Targets: "Click" the azide-functionalized dicamba to its protein binding partners within the cell. The resulting complex could then be isolated and the target protein identified using proteomic techniques, confirming receptors like TIR1/AFB or discovering new off-target interactions.

Map Metabolic Pathways: Follow the metabolic fate of the dicamba analog as it is processed by the organism.

Such studies, enabled by the fusion of a classical herbicide structure with a bioorthogonal handle, represent a powerful approach to elucidating complex biological processes at the molecular level. reading.ac.ukrsc.org

Agrochemical and Environmental Research Perspectives on Dicamba 1 Azidopropane

Herbicidal Potential of Azido-Dicamba Analogs

Efficacy Studies on Specific Weed Species

No publicly available studies on the efficacy of Dicamba (B1670444) 1-azidopropane (B1337692) or other azido-dicamba analogs on specific weed species were found.

Investigation of Selective Herbicidal Action Mechanisms

There is no information in the scientific literature regarding the mechanism of selective herbicidal action for Dicamba 1-azidopropane or its analogs.

Potential for Overcoming Herbicide Resistance

No research has been published on the potential of this compound or other azido-dicamba analogs to overcome existing herbicide resistance.

Environmental Fate and Transformation Pathways

Photolytic Transformation in Aqueous and Surface Environments

No data is available on the photolytic transformation of this compound. For the parent compound, dicamba, photolysis is a known degradation pathway. nsf.govrsc.org

Microbial Biotransformation and Metabolite Characterization

There are no studies on the microbial biotransformation of this compound or the characterization of its metabolites. The microbial degradation of dicamba, however, is well-documented, with the primary metabolite being 3,6-dichlorosalicylic acid (DCSA). wikipedia.orgresearchgate.netnih.gov

Soil and Water Mobility and Persistence Influences

The environmental fate of the herbicide Dicamba is characterized by high mobility and relatively low persistence in soil, with microbial degradation being the primary dissipation pathway. medchemexpress.comresearchgate.netnih.gov Its behavior is significantly influenced by a combination of its chemical properties and environmental conditions.

Dicamba is highly soluble in water and exhibits a low affinity for binding to most soil particles. beeculture.comnexles.com This results in a high potential for mobility within the soil profile. researchgate.netnih.gov The soil-water partition coefficients (Kd) for Dicamba are low, ranging from 0 to 0.11 mL⋅g⁻¹, which, combined with its high water solubility, gives it the potential to leach through agricultural soils and contaminate groundwater. medchemexpress.com The United States Environmental Protection Agency (EPA) has noted that this chemical has properties associated with chemicals detected in groundwater, particularly in areas with permeable soils and shallow water tables. epa.gov Its potential to leach is heightened by rainfall. nexles.com One study found that a rainfall simulation one day after application of a Dicamba salt formulation released 54.8% of the chemical. researchgate.net

The persistence of Dicamba in the environment is generally considered to be low. medchemexpress.com The typical half-life in soil is reported to be between 1 and 4 weeks. Current time information in Bangalore, IN. However, this can vary widely, with reported soil half-life values ranging from 3 to 136 days, and in some cases up to 555 days under specific conditions. researchgate.netnih.govbeeculture.com Under typical Canadian field conditions, a half-life of less than 12 weeks is expected. nih.gov

Several factors influence the rate of Dicamba's degradation:

Microbial Activity: The most critical process governing Dicamba's breakdown in both soil and aquatic environments is microbial degradation. medchemexpress.comnih.gov Conditions that promote microbial growth, such as suitable soil moisture, temperature, pH, and organic matter content, generally accelerate its dissipation. medchemexpress.com

Soil and Water Conditions: Higher soil moisture and temperature tend to decrease Dicamba's half-life. nih.gov While it is chemically stable in water, its persistence in aquatic systems can vary. Current time information in Bangalore, IN.ccme.ca The half-life in water is generally less than 7 days, though residues have been detected in surface water months after application. nih.gov

Other Factors: Photodegradation (breakdown by sunlight), hydrolysis, and volatilization are considered minor routes of dissipation in soil and water. medchemexpress.comCurrent time information in Bangalore, IN.

Interactive Table: Environmental Fate Parameters of Dicamba

ParameterValue/DescriptionInfluencing FactorsCitation(s)
Soil Half-Life 1 to 4 weeks (typical); can range from 3 to 555 days.Microbial activity, soil moisture, temperature, organic matter. researchgate.netnih.govbeeculture.comCurrent time information in Bangalore, IN.
Water Half-Life < 7 daysMicrobial degradation is the primary route. nih.gov
Soil Mobility High; low affinity for soil particles.High water solubility, low soil-water partition coefficient (Kd). medchemexpress.comresearchgate.netnexles.com
Leaching Potential High, especially with precipitation.Permeable soils, shallow water table, rainfall events. medchemexpress.comnexles.comepa.gov
Primary Degradation Pathway Microbial degradation in soil and water.Conditions favoring microbial growth accelerate breakdown. medchemexpress.comnih.gov
Minor Degradation Pathways Photolysis, hydrolysis, volatilization.These processes are not considered significant for removal. medchemexpress.comCurrent time information in Bangalore, IN.

Interactions with Other Environmental Constituents (e.g., co-applied substances)

Dicamba is frequently used in combination with other herbicides, and its behavior can be influenced by these co-applied substances and other formulation ingredients. nexles.comorst.edu These interactions can affect the herbicide's efficacy and its environmental movement.

A significant area of research has been the interaction between Dicamba and glyphosate (B1671968) . When used in a tank mix, the presence of glyphosate can increase the atmospheric levels of Dicamba. medchemexpress.cn The acidification of the spray solution caused by glyphosate can impact the molecular state of Dicamba, which is a strong acid (pKa 1.87). medchemexpress.cn The acid form is more susceptible to volatilization, a key mechanism for off-target movement and drift. medchemexpress.cn

The use of ammonium sulfate , often mixed with glyphosate in hard water conditions, also causes a small degree of acidification of the herbicide solution, which can influence Dicamba's volatility. medchemexpress.cn

Mixing Dicamba with soluble heavy-metal salts can cause precipitation, and acidic media can cause the salts of the free acid form to precipitate out of aqueous solutions. google.com

Analytical and Spectroscopic Characterization of Dicamba 1 Azidopropane and Its Metabolites

Chromatographic and Mass Spectrometric Techniques for Detection and Quantification

The detection and quantification of Dicamba (B1670444) and its derivatives are predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection. nih.govresearchgate.net These methods offer the high sensitivity and selectivity required for analyzing complex environmental and biological samples. orst.edu

For the parent compound, Dicamba, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent and robust technique, often eliminating the need for cumbersome derivatization steps that are common in gas chromatography (GC) methods. orst.edu Typical LC-MS/MS methods for Dicamba utilize a reversed-phase column (such as a C18) with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed in negative ion mode using electrospray ionization (ESI), which is well-suited for acidic molecules like Dicamba. nih.gov The use of an isotopically labeled internal standard, such as d3-dicamba, is a common practice to ensure accuracy and account for matrix effects. nih.gov

While specific methods for the direct quantification of "Dicamba 1-azidopropane" are not detailed in the available literature, the analytical approaches for Dicamba provide a strong framework. Given its structure, a similar LC-MS/MS approach would be highly applicable. The azide (B81097) functional group would alter its retention characteristics and mass-to-charge ratio, necessitating the development of a specific method with optimized parameters.

Table 1: Representative Chromatographic and Mass Spectrometric Parameters for Dicamba Analysis

ParameterTypical Value/ConditionSource
Chromatography
ColumnC18 Reversed-Phase nih.gov
Mobile PhaseWater and Acetonitrile/Methanol with Formic Acid nih.gov
Flow Rate0.3 - 0.5 mL/min nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) - Negative nih.gov
DetectionTandem Mass Spectrometry (MS/MS) orst.edu
Key Transitions (for Dicamba)Precursor ion (m/z) to product ions (m/z) massbank.eu

This table presents typical parameters for the analysis of the parent compound, Dicamba, which would serve as a starting point for the development of a method for Dicamba 1-azidopropane (B1337692).

The metabolism of Dicamba in various organisms can lead to the formation of metabolites such as 5-OH Dicamba and 3,6-dichlorosalicylic acid (DCSA). fao.org Analytical methods have been developed to simultaneously detect and quantify Dicamba and these key metabolites. fao.org Any potential metabolites of "this compound" would likely involve modifications to the azidopropane chain or the aromatic ring and would require specific analytical methods for their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including herbicides and their derivatives. For the parent compound, Dicamba, ¹H NMR and ¹³C NMR data are well-established and used to confirm its chemical structure. chemicalbook.comnih.gov

The synthesis of "this compound" would involve the formation of a new bond, likely an amide or ester linkage, between the carboxylic acid group of Dicamba and a derivative of 1-azidopropane. This structural modification would result in a unique NMR spectrum, clearly distinguishable from that of Dicamba. The presence of the propyl chain and the influence of the azide group would introduce new signals and shift existing ones in both the proton and carbon NMR spectra.

While the specific NMR data for "this compound" is not publicly available, the expected changes can be predicted based on standard chemical shift values. The successful synthesis of the hapten would be confirmed by the appearance of new proton signals corresponding to the methylene (B1212753) groups of the 1-azidopropane moiety and the disappearance of the carboxylic acid proton signal of Dicamba.

Table 2: Predicted ¹H NMR Spectral Features for this compound

Structural MoietyExpected Chemical Shift Range (ppm)Multiplicity
Methoxy (B1213986) Protons (-OCH₃)~3.9Singlet
Aromatic Protons7.0 - 7.5Doublets
Propyl Chain Protons (-CH₂-CH₂-CH₂-N₃)1.5 - 4.0Triplets, Multiplets

This table is a prediction based on the expected structure and standard NMR principles, as specific experimental data is not available.

The structural confirmation provided by NMR is crucial for verifying the identity and purity of the synthesized hapten before its use in generating antibodies.

Advanced Imaging Techniques for In Situ Localization and Distribution within Biological Systems

Advanced imaging techniques that could potentially be used to study the in situ localization and distribution of "this compound" within biological systems are still a developing area of research for this specific compound. However, the azide functional group present in "this compound" opens up the possibility of using bioorthogonal chemistry, specifically "click chemistry," for imaging purposes.

The azide-alkyne cycloaddition, a cornerstone of click chemistry, allows for the highly specific and efficient labeling of azide-containing molecules with fluorescent probes or other imaging agents that have a terminal alkyne. massbank.eu This would theoretically allow for the visualization of "this compound" or its metabolites within cells or tissues.

This approach would involve treating a biological system with "this compound," followed by the introduction of a fluorescent alkyne probe. The subsequent cycloaddition reaction would covalently link the fluorescent tag to the hapten, enabling its detection using fluorescence microscopy. This powerful technique could provide invaluable insights into the uptake, transport, and localization of the compound at a subcellular level. While this application is currently hypothetical for "this compound," it represents a promising avenue for future research into its biological interactions.

Computational Chemistry and Modeling Approaches

Molecular Docking and Dynamics Simulations of Receptor Interactions

Dicamba's herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). olemiss.edu This mimicry leads to uncontrolled plant growth and eventual death. olemiss.edu Molecular docking and dynamics simulations are crucial in elucidating the interactions between Dicamba (B1670444) and its target auxin receptors, such as the TIR1/AFB family of F-box proteins.

Molecular dynamics (MD) simulations, in particular, offer a detailed view of the structural, dynamical, and thermodynamical properties of molecular systems. dovepress.com These simulations can reveal the conformational changes in the receptor upon binding and the stability of the herbicide-receptor complex. While specific MD simulation studies for Dicamba's interaction with its receptor are not extensively detailed in the provided results, the principles of these simulations are well-established in pharmaceutical and agrochemical research for understanding drug-receptor interactions. dovepress.comnih.gov

Research into the molecular processes of Dicamba has also explored its interaction with other molecules. For instance, computational chemistry has been used to study the intermolecular interactions of Dicamba with water molecules, finding that these interactions lead to red shifts in the carbonyl and O-H stretching vibrational modes. olemiss.edu Furthermore, the volatility of Dicamba formulations is influenced by its interaction with amines, with hydrogen bonding playing a key role. washu.edusciencedaily.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For herbicides, QSAR models can predict the phytotoxicity of new chemical entities based on their molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters.

While specific QSAR models for Dicamba's herbicidal activity are not detailed in the provided search results, the development of such models is a common practice in herbicide research. nih.gov For example, QSAR analyses have been successfully applied to predict the phytotoxicities of other classes of herbicides, like benzoxazinones. nih.gov These models can guide the synthesis of more effective and selective herbicides.

In the context of Dicamba, models have been developed to predict crop yield loss based on the level of exposure, which can be correlated with its herbicidal activity at different concentrations. cambridge.org These models incorporate factors like visual injury ratings and canopy height to predict the impact on soybean yield. cambridge.org

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study for Dicamba analogs.

CompoundMolecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Molar Refractivity)Herbicidal Activity (e.g., IC50 in µM)
Dicamba2.250.415.2
Analog A2.552.112.8
Analog B1.948.718.5
Analog C2.855.310.1

Prediction of Environmental Fate and Transformation Products

Computational models are vital for predicting the environmental fate of herbicides, including their persistence, mobility, and potential to form transformation products. For Dicamba, its environmental behavior is influenced by factors like soil type, pH, temperature, and microbial activity. researchgate.netbionity.com

Dicamba is known for its high mobility in soil and the potential to leach into groundwater. wa.govbeyondpesticides.org Its half-life in soil can range from 1 to 4 weeks, with microbial degradation being a key factor in its dissipation. wa.gov The primary degradation product of Dicamba in soil is 3,6-dichlorosalicylic acid (3,6-DCSA), which is more strongly adsorbed to soil particles and lacks herbicidal activity. bionity.comnih.gov

Computational models can simulate the transport and degradation of Dicamba in the environment. Air transport models like AERMOD and CALPUFF can be used to estimate the off-target movement and deposition of Dicamba vapor. researchgate.net These models are crucial for assessing the risk of damage to non-target plants due to spray drift and volatilization. xerces.orgohio-state.edu The volatility of Dicamba is a significant environmental concern and is influenced by its formulation. acs.orgawsjournal.org

The table below summarizes key environmental fate parameters for Dicamba.

ParameterValueReference
Soil Half-Life1 to 6 weeks bionity.comwa.gov
Water Half-Life< 7 days nih.gov
Primary Transformation Product3,6-dichlorosalicylic acid (3,6-DCSA) bionity.comnih.gov
Mobility in SoilHigh wa.govbeyondpesticides.org

Future Research Directions and Translational Applications

Development of Next-Generation Herbicides with Enhanced Target Specificity

The evolution of herbicide-resistant weeds presents a significant threat to global food security, necessitating the development of new herbicides with novel modes of action or enhanced specificity for their targets. nih.govelifesciences.org Dicamba (B1670444) functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth in susceptible broadleaf plants. bayer.caiastate.edu It exerts its effects by binding to the TIR1/AFB family of auxin co-receptors, which then triggers the degradation of transcriptional repressors known as Aux/IAA proteins. nih.gov

Research into next-generation herbicides focuses on improving binding affinity and selectivity for the target receptors in weeds while minimizing effects on non-target crops and the environment. The structure of dicamba, 3,6-dichloro-2-methoxybenzoic acid, can be modified to explore these interactions. uark.edu The introduction of an azido (B1232118) group, as in Dicamba 1-azidopropane (B1337692), offers a potential pathway to enhanced specificity. Aryl azides are photoactivatable, meaning that upon exposure to UV light, they can form a highly reactive nitrene species. mdpi.com This reactive intermediate can then form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. mdpi.com

This photoaffinity labeling approach could be exploited to design herbicides that are applied in an inactive state and become potently active only upon light activation, potentially reducing off-target drift and improving spatial control of weed management. Furthermore, understanding the precise interactions between such derivatives and the auxin receptor pocket can guide the design of new molecules with higher affinity for weed-specific receptor variants, overcoming existing resistance mechanisms. nih.gov

Table 1: Research Findings on Auxin Herbicide Action and Resistance

FindingDescriptionImplication for Development
Receptor Family Diversity The Arabidopsis genome encodes six TIR1/AFB auxin receptors with varying binding affinities for different synthetic auxins. nih.gov Dicamba generally shows lower binding to these receptors compared to the natural auxin IAA. nih.govDesigning derivatives that selectively bind to weed-specific TIR1/AFB homologs could enhance specificity and reduce crop phytotoxicity.
Target Site Mutations Resistance can evolve through mutations in the target site genes (e.g., TIR1/AFB, Aux/IAA), altering the binding of the herbicide. researchgate.netCovalently-binding herbicides based on azido-derivatives could potentially overcome resistance based on reduced binding affinity.
Metabolic Resistance Weeds can develop resistance by evolving enhanced metabolic pathways, such as those involving cytochrome P450 enzymes, to detoxify the herbicide. researchgate.netDeveloping herbicides that are poor substrates for these detoxification enzymes is a key strategy for durable weed control.
Pro-herbicide Strategy Some herbicidal compounds may act as pro-herbicides, being converted to a more active form within the plant. elifesciences.orgThe design of azido-derivatives could incorporate features that require metabolic activation specific to target weed species.

Advancing Chemical Biology Probes for Auxin Research

Chemical biology utilizes small molecules to study and manipulate biological systems. promega.com The azide (B81097) group is a cornerstone of modern chemical biology, primarily due to its utility in photoaffinity labeling (PAL) and bioorthogonal "click chemistry". nih.govresearchgate.net A molecule like Dicamba 1-azidopropane is ideally suited to serve as a chemical probe to investigate the complex auxin signaling pathway. nih.gov

As a photoaffinity probe, an azido-derivatized dicamba can be used to irreversibly link to its biological targets upon UV irradiation. mdpi.com This technique is invaluable for:

Target Identification: Confirming the binding of dicamba to known receptors like TIR1/AFBs in various plant species. nih.gov

Binding Site Mapping: Pinpointing the specific amino acids within the receptor's binding pocket that interact with the herbicide.

Discovering Off-Targets: Identifying other proteins that may bind to dicamba, which could explain secondary physiological effects or provide new targets for herbicide development.

The azide group also serves as a handle for "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govresearchgate.net By treating cells or tissues that have been exposed to an azido-dicamba probe with a molecule containing an alkyne and a reporter tag (like a fluorophore or biotin), researchers can visualize the subcellular localization of the herbicide or pull down its protein targets for identification via mass spectrometry. nih.gov These approaches provide powerful tools to dissect the nuanced roles of auxin signaling in plant development and response to herbicides. nih.gov

Table 2: Chemical Biology Tools and Their Applications in Auxin Research

Tool / TechniqueDescriptionApplication for Azido-Dicamba Probe
Photoaffinity Labeling (PAL) A photoactivatable group (e.g., aryl azide) on a ligand covalently binds to its target protein upon UV light exposure. mdpi.comIrreversibly tag auxin receptors (TIR1/AFB) to validate targets and map the binding site. nih.gov
Click Chemistry A bioorthogonal reaction, often between an azide and an alkyne, to attach a reporter molecule. nih.govVisualize the cellular and subcellular location of dicamba binding; enrich and identify binding partners.
Metabolic Labeling Cells are fed substrates with "clickable" tags (azides or alkynes) which are incorporated into biomolecules. nih.govWhile not a direct use of the probe itself, this complementary technique can reveal how auxin signaling affects metabolic pathways.
Activity-Based Protein Profiling (ABPP) Uses reactive probes to label active enzymes based on their function, not just binding. mdpi.comCould be adapted to study enzymes involved in dicamba metabolism or downstream auxin signaling pathways.

Strategies for Sustainable Agro-chemical Development in the Context of Azido-Derivatives

Sustainable agrochemical development aims to create effective products that are economically viable, environmentally benign, and safe for non-target organisms. nih.gov The development of azido-derivatives like this compound must be viewed through this lens. While azides are powerful chemical tools, their use in broad-scale agriculture requires careful consideration.

Key strategies for sustainable development include:

Green Synthesis Routes: Traditional methods for synthesizing azides can involve harsh reagents. Research into greener synthetic pathways, such as those using safer azidating agents or biocatalysis, is essential for sustainable production. ijsrst.comnih.gov

Reduced Application Rates: By creating more potent and specific herbicides, the total volume of chemical applied to fields can be reduced, minimizing environmental load. acs.org The development of covalently binding or highly specific herbicides derived from azido-probes could contribute to this goal. elifesciences.org

Minimizing Off-Target Effects: Volatility and drift are significant concerns with current dicamba formulations. mda.state.mn.usohio-state.edu Future research could explore formulations or derivatives (such as light-activated pro-herbicides) that remain inert until they reach the target, thereby reducing damage to neighboring crops and ecosystems. researchgate.net

The synthesis of azido-derivatives of various chemical scaffolds is an active area of research, with applications ranging from medicine to materials science and agrochemicals. mdpi.comresearchgate.net Integrating the principles of sustainable chemistry into the early stages of discovery and development will be crucial for translating these promising research tools into next-generation agricultural solutions. unito.it

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dicamba 1-azidopropane, and how can experimental reproducibility be ensured?

  • Answer : Synthesis should follow protocols validated in peer-reviewed studies. For reproducibility, document reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification steps (e.g., column chromatography or recrystallization). Use standardized characterization techniques like 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm structural integrity. Replicate experiments with independent trials and include negative controls. Reference established methodologies for azide-containing compounds, ensuring alignment with safety protocols for handling reactive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability under varying conditions?

  • Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for purity assessment. Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or humidity) monitored via mass spectrometry (MS) and gas chromatography (GC). For thermal stability, Differential Scanning Calorimetry (DSC) can detect decomposition thresholds. Report deviations using standard error margins and statistical tools (e.g., ANOVA) .

Q. How should researchers design controlled experiments to evaluate this compound’s herbicidal efficacy while minimizing environmental interference?

  • Answer : Adopt a randomized complete block design with replicates to account for soil heterogeneity and microclimate variations. Include weed-free and untreated controls. Measure parameters like biomass reduction, chlorophyll content, and germination inhibition. Standardize application rates and adjuvants per herbicide industry guidelines (e.g., adjuvant compatibility tests). Validate results against reference herbicides like 2,4-D or glyphosate .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity across species (e.g., rodents vs. plants) be systematically analyzed?

  • Answer : Perform dose-response studies across models, distinguishing acute vs. chronic exposure. For mammalian toxicity, use OECD guidelines (e.g., OECD 423 for acute oral toxicity). Compare LC50_{50}/EC50_{50} values with structural analogs to identify structure-activity relationships (SARs). Address contradictions through meta-analysis of existing data, highlighting interspecies metabolic differences (e.g., cytochrome P450 activity) .

Q. What computational strategies are recommended to model this compound’s interaction with target enzymes and non-target organisms?

  • Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with EPSP synthase (herbicidal target) and off-target proteins like acetylcholinesterase. Validate predictions with in vitro enzymatic assays. Use Density Functional Theory (DFT) to analyze azide group reactivity and potential mutagenicity. Cross-reference results with toxicity databases (e.g., PubChem) to assess ecological risks .

Q. How can researchers resolve discrepancies in this compound’s environmental persistence reported in field vs. lab studies?

  • Answer : Conduct parallel lab and field trials under identical conditions (e.g., soil pH, organic matter). Use isotopic labeling (14C^{14}C-tagged compounds) to track degradation pathways. Compare half-life (t1/2t_{1/2}) values and identify confounding variables (e.g., microbial activity, UV exposure). Apply kinetic modeling (e.g., first-order decay) to extrapolate lab data to field scenarios .

Q. What methodological frameworks are suitable for assessing the compound’s potential for herbicide resistance evolution?

  • Answer : Implement sequential selection experiments in model weeds (e.g., Amaranthus palmeri), applying sublethal doses over generations. Monitor resistance via dose-response assays and genomic sequencing to detect mutations in target proteins. Use population genetics models to predict resistance spread. Compare results with cross-resistance patterns in known dicamba-resistant strains .

Methodological Best Practices

  • Data Interpretation : Use hypothesis-driven frameworks (e.g., PICO for clinical relevance, FINER for feasibility) to align research questions with experimental outcomes .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data transparency (e.g., supplementary materials for raw datasets) .
  • Literature Synthesis : Critically evaluate primary sources, prioritizing studies with robust statistical power and mechanistic insights over anecdotal findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.